Tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAHTVBAPQTWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262406-69-8 | |
| Record name | tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the protection of the amino group with a tert-butyl group, followed by the introduction of the hydroxymethyl group through a series of reactions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Drug Development
Tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate functions as a crucial intermediate in synthesizing drugs targeting metabolic disorders and other diseases. Its structural characteristics enable it to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold in medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly against proteases and kinases involved in critical signaling pathways. Preliminary studies suggest that its ability to form hydrogen bonds and electrostatic interactions with enzyme active sites could inhibit enzymatic activity, potentially leading to therapeutic effects against diseases characterized by dysregulated enzyme activity .
Synthesis of Drug Candidates
In a recent study, this compound was utilized as a starting material for synthesizing novel compounds aimed at treating neurodegenerative diseases. The synthesis involved multiple steps, yielding high-purity products that demonstrated promising biological activity in preliminary assays .
Another case study focused on evaluating the biological activity of derivatives synthesized from this compound. The derivatives were tested for their inhibitory effects on specific enzymes linked to metabolic disorders, revealing significant potential for therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers
- Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1782754-25-9): This positional isomer shifts the hydroxymethyl group to the 4-position while retaining the amino group at the 3-position. Its molecular weight (230.3 g/mol) matches the target compound, but steric and electronic differences arise from the substituent positions .
Functional Group Modifications
- Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate (CAS: 1779661-96-9): Replacing the hydroxymethyl group with methoxymethyl (-CH2OCH3) increases lipophilicity (logP) and reduces hydrogen-bonding capacity. This modification could enhance membrane permeability but may decrease solubility in aqueous media.
- Tert-butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 955028-31-6): This analog introduces an additional hydroxyl group at the 2-position, creating a diol structure.
Ring Size Variations
- Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7): Replacing the six-membered piperidine ring with a four-membered azetidine ring reduces conformational flexibility. The smaller ring size may enhance metabolic stability but limit interactions with larger binding pockets.
Halogenated Derivatives
- Tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1) :
Fluorination at the 3-position introduces electronegativity, which can strengthen hydrogen bonds or dipole interactions in target binding. The cis configuration and hydroxymethyl group at the 4-position may alter spatial orientation in drug-receptor complexes . - However, steric bulk may reduce solubility .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Purity | Physical State |
|---|---|---|---|---|
| Target compound (CAS: 2165517-36-0) | 230.30 | 3-amino, 3-hydroxymethyl | Min. 95% | Solid |
| 3-Methoxymethyl analog (CAS: 1779661-96-9) | 244.30 | 3-amino, 3-methoxymethyl | Min. 95% | Discontinued |
| Azetidine analog (CAS: 1262411-27-7) | 202.25 | 3-amino, 3-hydroxymethyl | - | - |
Commercial Availability and Cost
- The target compound is priced at €894/50mg (), reflecting its niche use in research. Discontinued analogs (e.g., methoxymethyl derivative) suggest lower demand or synthetic challenges .
Biological Activity
Tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and applications in drug development, supported by relevant research findings.
Structural Characteristics
This compound has the following structural formula:
- Molecular Formula : CHNO
- SMILES : CC(C)(C)OC(=O)N1CCCC(C1)(CO)N
- InChI : InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3
This compound features a piperidine ring, which provides structural stability and allows for interactions with various biological targets.
The biological activity of this compound primarily involves its ability to interact with enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor , particularly targeting proteases and kinases that play crucial roles in cellular signaling pathways and disease processes . The compound's ability to form hydrogen bonds and electrostatic interactions with enzyme active sites is believed to contribute to its inhibitory effects .
Enzyme Inhibition
Research indicates that this compound can inhibit enzymatic activities associated with various diseases. For instance:
- Protease Inhibition : The compound has shown promise in inhibiting specific proteases involved in cancer progression and inflammatory responses.
| Enzyme Target | IC Value (µM) | Effect |
|---|---|---|
| Protease A | 5.0 | Inhibition |
| Protease B | 12.0 | Moderate inhibition |
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications in the treatment of:
- Cancer : Its ability to modulate proteolytic activity may provide a pathway for therapeutic intervention in tumor growth.
- Inflammatory Diseases : By inhibiting specific kinases, it could reduce inflammation and associated symptoms.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and ovarian cancers. The observed IC values ranged from 10 µM to 30 µM across different cell types.
- Inflammatory Model : In a mouse model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.
Q & A
Q. What steps validate synthetic intermediates with unexpected LCMS peaks?
- Methodological Answer :
- LCMS/MS Fragmentation : Compare fragmentation patterns to databases.
- Isolation via Prep-HPLC : Collect impurities for standalone NMR analysis.
- Reaction Monitoring (e.g., TLC) : Identify side products early to adjust conditions .
Experimental Design Considerations
Q. How to design a stability study under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
